molecular formula C8H3ClFIN2 B8558603 4-chloro-7-fluoro-6-iodoquinazoline

4-chloro-7-fluoro-6-iodoquinazoline

Cat. No.: B8558603
M. Wt: 308.48 g/mol
InChI Key: KRFXKLWWUDJFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-7-fluoro-6-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential pharmacological properties. This compound, with its unique combination of chlorine, iodine, and fluorine substituents, exhibits interesting chemical and biological properties that make it a valuable subject of research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-fluoro-6-iodoquinazoline typically involves the cyclization of appropriately substituted anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-fluoro-6-iodoquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7-fluoro-6-iodoquinazoline is unique due to the presence of all three substituents (chlorine, iodine, and fluorine) on the quinazoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H3ClFIN2

Molecular Weight

308.48 g/mol

IUPAC Name

4-chloro-7-fluoro-6-iodoquinazoline

InChI

InChI=1S/C8H3ClFIN2/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H

InChI Key

KRFXKLWWUDJFJY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)F)N=CN=C2Cl

Origin of Product

United States

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